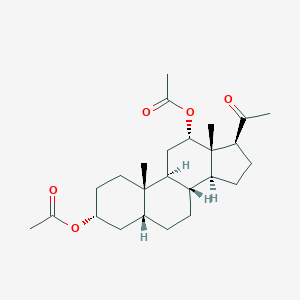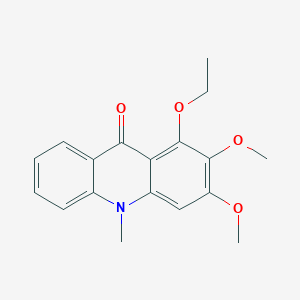
N-(5-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CL-MIM" and is a member of the imidazoline family of compounds. CL-MIM has been shown to have a wide range of biochemical and physiological effects and has been used in a variety of laboratory experiments.
Wirkmechanismus
The exact mechanism of action of CL-MIM is not fully understood. However, it is believed to act as an agonist at the imidazoline I2 receptor. This receptor is involved in the regulation of several physiological processes, including blood pressure, insulin secretion, and neurotransmitter release.
Biochemical and Physiological Effects:
CL-MIM has been shown to have a wide range of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, CL-MIM has been shown to have antihypertensive effects, reduce insulin resistance, and regulate glucose metabolism. CL-MIM has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of CL-MIM for laboratory experiments is its specificity. CL-MIM is a highly selective agonist for the imidazoline I2 receptor, making it a valuable tool for studying the physiological processes that are regulated by this receptor. However, one of the limitations of CL-MIM is its low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of CL-MIM. One area of research is the development of new drugs for the treatment of anxiety and depression based on the structure of CL-MIM. Another potential direction is the study of the effects of CL-MIM on other physiological processes, such as inflammation and immune function. Additionally, the development of new methods for synthesizing CL-MIM could help to make this compound more accessible for scientific research.
Synthesemethoden
The synthesis of CL-MIM is a complex process that involves several steps. The first step involves the reaction of 5-chloro-2-methylphenylamine with formaldehyde to produce 5-chloro-2-methylphenylamine-2-ol. This intermediate is then reacted with glyoxal to produce the final product, CL-MIM. The synthesis of CL-MIM is a time-consuming process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
CL-MIM has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience. CL-MIM has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression.
Eigenschaften
CAS-Nummer |
16822-85-8 |
|---|---|
Produktname |
N-(5-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
Molekularformel |
C10H12ClN3 |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H12ClN3/c1-7-2-3-8(11)6-9(7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
LEIIKKPFFYYIKV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NCCN2 |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




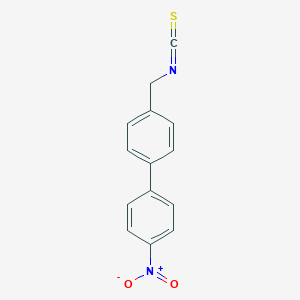


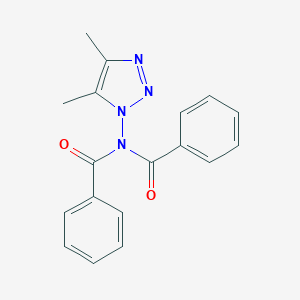

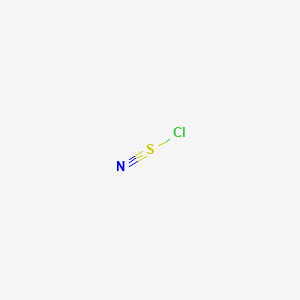

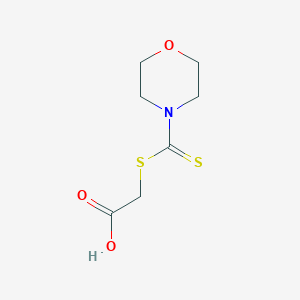
![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)

